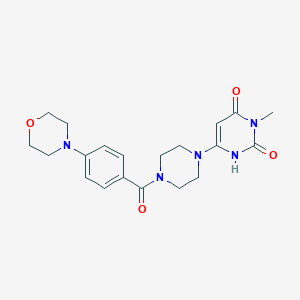

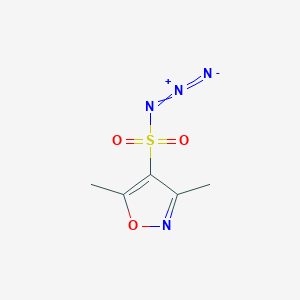

![molecular formula C7H12ClN3O B2714436 1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2172496-60-3](/img/structure/B2714436.png)

1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Imidazoles, which are part of the compound’s structure, have been the subject of recent advances in synthesis . These heterocycles are key components to functional molecules used in various applications. The review highlights the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride” is not explicitly provided in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving “1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride” are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride” are not explicitly stated in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Research into imidazole derivatives, such as the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters, showcases the versatility of these compounds in organic chemistry. These transformations include the conversion into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoate, highlighting the utility of imidazole derivatives in synthesizing complex organic molecules (Jasiński et al., 2008).

Catalysis

The development of imidazole-1-sulfonyl azide hydrochloride as an efficient, inexpensive, and shelf-stable diazotransfer reagent underscores the role of imidazole derivatives in catalysis. This reagent facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds, proving essential for various synthetic applications (Goddard-Borger & Stick, 2007).

Pharmaceutical Intermediates

The study on the experimental and theoretical evaluation of 1-(2-ethylamino)-2-methylimidazoline as a corrosion inhibitor in acid media demonstrates the importance of imidazole derivatives in developing pharmaceutical intermediates. This research highlights imidazole's effectiveness in corrosion inhibition, which can be critical in the pharmaceutical industry's infrastructure maintenance (Cruz et al., 2004).

Anticancer Agents

Imidazole derivatives have been explored for their potential as anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines involved the development of congeners with significant antitumor activity, highlighting the potential therapeutic applications of these compounds (Temple et al., 1987).

Antibacterial Applications

Research into pyrazole and pyrazolopyrimidine derivatives has unveiled their antibacterial properties. The synthesis and characterization of these compounds have shown significant antibacterial activity, pointing to the potential use of imidazole derivatives in developing new antibacterial agents (Rahmouni et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-10-6-2-3-11-4-5(6)9-7(10)8;/h2-4H2,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPUTWVXHXGUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

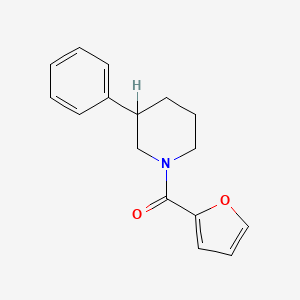

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)

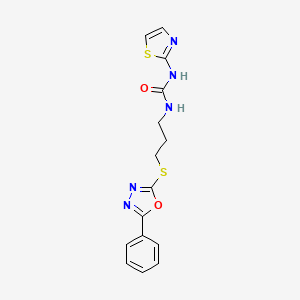

![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)

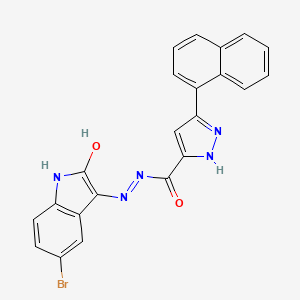

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)

![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)